ethyl 3-(4-aminopyrazol-1-yl)propanoate
Description
Historical Context and Development of Aminopyrazole Chemistry
The systematic study of aminopyrazoles began in the mid-20th century with the recognition of their tautomeric behavior and nucleophilic reactivity at the amino group. Early synthetic routes relied on cyclocondensation reactions between β-ketonitriles and hydrazines, as demonstrated in foundational work by Knorr and Curtius. The 1990s saw breakthroughs in regiocontrol through the use of substituted hydrazines, enabling precise construction of 3-, 4-, and 5-aminopyrazole isomers.
Modern developments (2009–2017) introduced transition metal-catalyzed C-H functionalization methods, expanding the structural diversity accessible from aminopyrazole cores. Palladium-mediated direct arylation at the C4 position of 5-aminopyrazoles demonstrated unprecedented site selectivity. These advances laid the groundwork for complex derivatives like ethyl 3-(4-aminopyrazol-1-yl)propanoate, which combines ester functionality with the reactive amino-pyrazole system.
Significance of this compound in Contemporary Research
This compound serves as a linchpin in medicinal chemistry due to three key features:
- Bifunctional reactivity : The ester group enables peptide coupling or hydrolysis to carboxylic acids, while the amino group participates in Schiff base formation or azo coupling.
- Conformational flexibility : The propanoate spacer allows optimal positioning for drug-target interactions, as evidenced in FGFR kinase inhibitor development.
- Synthetic tractability : Commercial availability of its nitro precursor (ethyl 3-(4-nitropyrazol-1-yl)propanoate) facilitates large-scale production via catalytic hydrogenation.
Recent studies have exploited these properties to create:
- Fluorescent probes through rhodamine B conjugation
- Metal-organic frameworks via carboxylate coordination
- Prodrug candidates with pH-sensitive ester cleavage
Taxonomic Classification within Heterocyclic Chemistry
This compound belongs to the azole superfamily, characterized by:
| Feature | Classification |
|---|---|
| Ring structure | Monocyclic 1H-pyrazole |
| Substituents | 4-Amino, 1-(ethyl propanoate) |
| Tautomeric forms | Amino (major) ↔ Imino (minor) |
| Aromaticity index | 6π-electron system |
Its structural relationship to other bioactive heterocycles is shown below:
Table 1 : Structural analogs and their biological targets
| Compound | Target Class | Key Modification |
|---|---|---|
| Crizotinib | ALK kinase | Pyrazole → Pyridine substitution |
| Celecoxib | COX-2 enzyme | Sulfonamide at C4 |
| This compound | FGFR kinase (potential) | Ester side chain |
Research Scope and Current Scientific Interest
Ongoing investigations focus on three primary domains:
- Drug discovery : As a fragment in kinase inhibitor design, particularly targeting gatekeeper mutations resistant to first-generation therapies.
- Materials science : Development of self-assembling monolayers through Au-S bonding when thiolated derivatives are synthesized.
- Chemical biology : Creation of activity-based protein profiling (ABPP) reagents via strain-promoted alkyne-azide cycloaddition (SPAAC) handles.
Emerging applications in asymmetric catalysis utilize the compound's chiral plane induced by restricted rotation of the propanoate group. Recent computational studies predict a barrier of 12.3 kcal/mol for rotation about the pyrazole-propanoate bond, enabling atropisomerism in constrained environments.
Properties
IUPAC Name |
ethyl 3-(4-aminopyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWYPENSVGBTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-aminopyrazol-1-yl)propanoate can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by esterification. One common method involves the reaction of 4-aminopyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminopyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(4-aminopyrazol-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-aminopyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: Amino Group: Enhances hydrogen-bonding capacity and participation in coordination chemistry, which is critical for biological activity (e.g., antibacterial properties in thiazolidinone derivatives) . Halogen Substituents (e.g., Iodo): Facilitate cross-coupling reactions (e.g., Suzuki or Ullmann reactions), making iodinated analogs valuable in drug synthesis . Methylthio Group: Contributes to aroma profiles in natural products (e.g., pineapple volatiles) but lacks pharmaceutical relevance compared to amino or halogenated analogs .
Synthetic Methodologies: Halogenated Pyrazoles: Synthesized via nucleophilic substitution or cyclization reactions under reflux conditions (e.g., using AcOH or KOH) . Amino Derivatives: Often prepared via reactions with hydrazine derivatives or ammonia sources, as seen in thiazolidinone synthesis .
Biological Activity: Thiazolidinone derivatives with aminomethylene groups exhibit moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), suggesting that the amino group in ethyl 3-(4-aminopyrazol-1-yl)propanoate could similarly enhance bioactivity .
Q & A
Q. What are the standard synthetic routes for ethyl 3-(4-aminopyrazol-1-yl)propanoate, and what reaction conditions are critical for high yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-aminopyrazole with ethyl acrylate derivatives in the presence of a base (e.g., potassium carbonate) and aprotic solvents like dimethylformamide (DMF) at reflux conditions (~80–100°C). Key parameters include stoichiometric ratios, solvent polarity, and reaction time to minimize side products . A representative procedure from analogous pyrazole esters uses multi-step protocols with yields >80% when intermediates are purified via column chromatography .
| Reaction Component | Example Conditions | Reference |
|---|---|---|
| Base | K₂CO₃, 1.5 equiv | |
| Solvent | DMF, 80°C, 12–24 h | |
| Purification | Silica gel chromatography (EtOAc/hexane) |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and pyrazole ring protons (δ ~7.5–8.5 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, NH₂ bending at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂N₃O₂: 182.0925) . X-ray crystallography, though less common, provides definitive 3D conformation .
Q. How is the biological activity of this compound initially screened in medicinal chemistry research?
Preliminary assays include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or kinases via fluorometric/colorimetric kits .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Positive controls (e.g., ampicillin for antimicrobial studies) and structure-activity relationship (SAR) comparisons with analogs (e.g., chloro or methyl substitutions) are essential .
Advanced Research Questions
Q. How can researchers optimize the esterification step in the synthesis to improve scalability while maintaining purity?
Scalability challenges include side reactions (e.g., hydrolysis of the ester group) and purification bottlenecks. Strategies:
- Solvent Selection : Replace DMF with tetrahydrofuran (THF) or acetonitrile to reduce boiling point and ease solvent removal .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Continuous Flow Reactors : Improve reproducibility and yield (>90%) by controlling residence time and temperature gradients .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?
Discrepancies often arise from assay variability or structural impurities. Mitigation approaches:
- Comparative SAR Studies : Test analogs (e.g., ethyl 3-(4-chloro-pyrazol-1-yl)propanoate) to isolate substituent effects .
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude confounding factors .
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure inter-lab consistency .
Q. What computational methods are used to predict the reactivity and stability of this compound in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Tautomerization : Energy barriers for pyrazole ring proton shifts .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in water/DMF .
- Degradation Pathways : Transition-state analysis for ester hydrolysis under acidic/basic conditions .
| Parameter | Computational Insight | Reference |
|---|---|---|
| Tautomer Stability | 4-Amino form is 5 kcal/mol more stable | |
| Hydrolysis Activation Energy | ΔG‡ = 22.3 kcal/mol (pH 7) |
Methodological Considerations
- Data Reproducibility : Replicate synthetic steps ≥3 times with detailed logs of temperature, stirring speed, and solvent batches .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid human/animal studies without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
